4-Bromopyrazolo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNBPLSGORMPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-49-7 | |
| Record name | 4-bromopyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromopyrazolo 1,5 a Pyrazine and Its Derivatives
General Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Core Construction
The construction of the fused pyrazolo-azine core is paramount. While direct methods for the pyrazolo[1,5-a]pyrazine scaffold exist, such as the one-pot protocol starting from pyrazole-3-carboxylic acids, the synthetic strategies for the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) system are more extensively documented. osi.lvresearchgate.net These methods, detailed below, are centered on the versatile 5-aminopyrazole precursor and provide a comprehensive framework for understanding the formation of such fused heterocyclic systems.
A predominant strategy for assembling the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. nih.gov This approach allows for significant structural diversity, enabling modifications at multiple positions of the final heterocyclic product. nih.govrsc.org
The reaction between 5-aminopyrazoles and β-dicarbonyl compounds (or their equivalents) is a frequently employed and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile. The process typically begins with the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization involving the pyrazole (B372694) ring nitrogen and the second carbonyl group, culminating in a dehydration step to yield the aromatic fused ring system. nih.govresearchgate.net The reaction can be catalyzed by either acids or bases. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to produce cyclopentapyrazolo[1,5-a]pyrimidines with high regioselectivity. nih.gov
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Ethanol (B145695), Reflux | 7-(4-iodophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Not specified | beilstein-journals.org |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good yields | nih.gov |
| 5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Not specified | Fused pyrazolo[1,5-a]pyrimidines | Not specified | nih.gov |
Enaminones and chalcones are effective 1,3-bielectrophilic partners for 5-aminopyrazoles in the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov The reaction of 5-aminopyrazoles with enaminones, often catalyzed by acetic acid or piperidine (B6355638), proceeds via a cyclocondensation mechanism to afford the desired fused heterocycles. tandfonline.comresearchgate.net For example, refluxing 5-aminopyrazole with various enaminones in ethanol with acetic acid as a catalyst yields the corresponding pyrazolo[1,5-a]pyrimidines. tandfonline.com Similarly, chalcone (B49325) derivatives react with 5-aminopyrazole in the presence of a catalytic amount of piperidine under reflux to give pyrazolo[1,5-a]pyrimidines. tandfonline.com The reaction mechanism is believed to involve an initial Michael addition of the amino group to the α,β-unsaturated system, followed by intramolecular cyclization and elimination.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines using Enaminones and Chalcones
| 5-Aminopyrazole Derivative | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-amino-1H-pyrazoles | Enaminone derivative | Ethanol, Reflux | Pyrazolo[1,5-a]pyrimidine | tandfonline.com |
| 5-aminopyrazole | Enaminones | Ethanol, Acetic acid, Reflux | Pyrazolo[1,5-a]pyrimidine | tandfonline.com |
| 5-aminopyrazole | Chalcone derivative | Ethanol, Piperidine, Reflux | Pyrazolo[1,5-a]pyrimidine | tandfonline.com |
| Amino pyrazoles | Enaminones or Chalcone | Potassium persulfate (K₂S₂O₈) | 3-halo-pyrazolo[1,5-a]pyrimidine | nih.gov |
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. mdpi.com Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org A common example is the three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov This method allows for the rapid assembly of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. nih.gov Rhodium-catalyzed MCRs have also been reported, providing an efficient route to variously substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The synthesis of pyrazolo[1,5-a]pyrazines and their derivatives has significantly benefited from this technology. nih.govnih.gov For instance, the three-component reaction to form pyrazolo[1,5-a]pyrimidines can be completed in minutes under microwave conditions, whereas conventional heating may require several hours. nih.gov Microwave-assisted synthesis has been successfully applied to the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, demonstrating better yields and shorter reaction times than conventional heating. beilstein-journals.org This high efficiency makes microwave-assisted synthesis a valuable and sustainable approach for both academic research and industrial applications. nih.gov
A library of novel pyrazolo[1,5-a]pyrimidines was synthesized using a microwave reactor in a three-step process with a total reaction time of just one hour, achieving good to excellent yields. byu.edu Similarly, a convenient sequential one-pot approach for synthesizing an array of pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazines under microwave heating has been reported, highlighting the advantages in terms of yields and reaction times. mdpi.comsemanticscholar.org
Green Chemistry Approaches in Pyrazolo[1,5-a]pyrazine Synthesis
Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in For the synthesis of pyrazolo[1,5-a]pyrimidines, several greener strategies have been developed. rsc.org These include the use of environmentally benign solvents, catalysts, and alternative energy sources like ultrasound. rasayanjournal.co.inbme.hu
One notable green approach involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes under ultrasonic irradiation in aqueous ethanol, using KHSO₄ as a catalyst. bme.hu This method avoids hazardous organic solvents and provides good yields of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu The use of polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) as green solvents has also been reported for the synthesis of pyrazolo[3,4-d]pyrimidines, a related heterocyclic system. cu.edu.eg These approaches are characterized by clean reactions, shorter reaction times, and an eco-friendly profile. cu.edu.eg Multicomponent reactions, as mentioned earlier, are also inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. rasayanjournal.co.in
Regioselective Synthesis Strategies
Regioselectivity is a critical consideration in the synthesis of substituted heterocyclic compounds. In the context of the pyrazolo[1,5-a] fused ring system, the literature predominantly reports on the regioselective halogenation of the closely related pyrazolo[1,5-a]pyrimidine (B1678525) scaffold. Studies consistently show that electrophilic substitution on pyrazolo[1,5-a]pyrimidines occurs with high regioselectivity at the C3 position of the pyrazole ring.
For instance, the bromination of various 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines using N-bromosuccinimide (NBS) in THF exclusively yields the 3-bromo derivatives in good yields (70-98%). Similarly, oxidative halogenation methods, such as those employing potassium halide salts with a hypervalent iodine(iii) reagent like PIDA in water, also demonstrate excellent regioselectivity for the C3 position. While these methods are well-established for the pyrimidine analogue, specific literature detailing strategies to achieve regioselective bromination at the C4 position of the pyrazolo[1,5-a]pyrazine (B50134) core is not as prevalent. The synthesis of a 4-chloro derivative has been mentioned, which serves as a precursor for other C4-substituted products, indicating that 4-halo isomers are accessible, though the specific regioselective halogenation method is not detailed.
Direct Synthesis of 4-Bromopyrazolo[1,5-a]pyrazine
The direct synthesis of this compound can be conceptually approached through the halogenation of a suitable precursor, such as a pyrazolo[1,5-a]pyrazin-4(5H)-one.
The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is a key first step. These compounds can be prepared through a microwave-assisted, solvent-free reaction between ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and substituted ethanoamines, such as 2-morpholinoethanamine.
Once the pyrazinone precursor is obtained, conversion to the 4-bromo derivative involves the transformation of the C4-keto group. While direct literature for the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with phosphorus tribromide (PBr₃) is scarce, the principle is analogous to the use of halogenating agents to convert cyclic amides (lactams) or ketones to their corresponding halo-derivatives. Reagents like PBr₃ and thionyl chloride (SOCl₂) are effective for converting alcohols into alkyl bromides by first transforming the hydroxyl group into a good leaving group. A similar mechanistic principle applies when reagents like phosphorus oxychloride (POCl₃) are used to convert pyrimidine-diols into dichloro-pyrimidines. This suggests that PBr₃ could theoretically be employed to convert the enol form of the pyrazinone to the 4-bromo derivative, though specific reaction conditions and yields for this transformation are not widely documented. Another study details the use of PBr₃ in a Vilsmeier-type reaction with 5-aminopyrazoles and DMF to synthesize pyrazolo[3,4-d]pyrimidines, highlighting the reagent's utility in the synthesis of fused nitrogen heterocycles, albeit via a different reaction pathway.
Oxidative halogenation provides a direct route to functionalize C-H bonds. This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine system. One effective method involves a one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and a sodium halide (e.g., NaBr) in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. This tandem reaction proceeds through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring, followed by in-situ oxidative halogenation.
Another powerful oxidative method employs a hypervalent iodine(iii) reagent, such as phenyliodine diacetate (PIDA), in combination with a potassium halide salt in water at room temperature. This environmentally friendly method achieves regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines in excellent yields. While these oxidative methods are proven for the pyrimidine analogue, their direct application for the synthesis of this compound would require further investigation to determine the feasibility and regiochemical outcome on the pyrazine ring system.
Synthesis of Related Halogenated Pyrazolo[1,5-a]pyrazine Analogues and Precursors
The synthesis of halogenated precursors and analogues is fundamental to building a library of complex pyrazolo[1,5-a]pyrazine derivatives.
The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines is well-documented and can be achieved through several reliable methods. A common approach is the direct electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine core using N-halosuccinimides (NXS). For example, reacting pyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically results in selective halogenation at the C3 position.
As mentioned previously, oxidative C-H halogenation methods are also highly effective. The use of NaX (where X = Cl, Br, I) with K₂S₂O₈ in water provides a green and efficient route to 3-halo-pyrazolo[1,5-a]pyrimidines. The reaction tolerates a wide range of functional groups on the pyrimidine ring. Similarly, the combination of potassium halides and PIDA in water facilitates clean and efficient C3-halogenation at ambient temperatures. These methods provide robust access to 3-halo-pyrazolo[1,5-a]pyrimidines, which are valuable building blocks for further synthetic transformations.
| Reagents | Solvent | Position of Halogenation | Typical Yields | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | THF | C3 | 70-98% | |
| NaX / K₂S₂O₈ | Water | C3 | Good to Excellent | |
| KX / PIDA | Water | C3 | 81-92% | |
| N-Iodosuccinimide (NIS) | 1,2-Dichloroethane (EDC) | C3 | Good to Excellent |
Brominated aminopyrazoles are crucial precursors for constructing the target pyrazolo[1,5-a]pyrazine ring system, where the bromine atom is already incorporated. The compound 4-Bromo-1H-pyrazol-3-amine is commercially available, facilitating its use as a starting material in cyclocondensation reactions.
Preparation of Iodinated Pyrazolo[1,5-a]pyrazine Derivatives
The introduction of an iodine atom into the pyrazolo[1,5-a]pyrazine nucleus is a key transformation, as iodinated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions. While direct iodination of the pyrazolo[1,5-a]pyrazine ring is not extensively documented, methodologies developed for the closely related pyrazolo[1,5-a]pyrimidine scaffold offer significant insights into potential synthetic routes.
One efficient and environmentally friendly approach for the regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines utilizes readily available potassium iodide and a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in an aqueous medium at room temperature. This method has demonstrated broad substrate scope, successfully yielding C3-iodinated products for various substituted pyrazolo[1,5-a]pyrimidines in high yields. The reaction is believed to proceed via an electrophilic substitution mechanism.
The applicability of this method to the pyrazolo[1,5-a]pyrazine system is highly probable, given the similar electronic properties of the two heterocyclic systems. The reaction conditions for the iodination of pyrazolo[1,5-a]pyrimidines are summarized in the table below.
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI, PIDA | Water | Room Temperature | 3h | 87 | |
| 2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KI, PIDA | Water | Room Temperature | 3h | 95 | |
| 2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | KI, PIDA | Water | Room Temperature | 3h | 85 | |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KI, PIDA | Water | Room Temperature | 3h | 89 |
Evaluation of Different Halogenated Pyrazole Substrates in Cross-Coupling Reactions
The synthesis of functionalized pyrazolo[1,5-a]pyrazines often involves the construction of the fused ring system from appropriately substituted pyrazole precursors. Halogenated aminopyrazoles are key building blocks in this context, with their subsequent elaboration via cross-coupling reactions being a pivotal step. The choice of the halogen atom on the pyrazole substrate can significantly influence the efficiency and outcome of these coupling reactions.
In the context of Suzuki-Miyaura cross-coupling reactions of halogenated aminopyrazoles, a direct comparison has revealed that bromo and chloro derivatives are often superior to their iodo counterparts. This is attributed to a reduced propensity of the bromo and chloro substrates to undergo a dehalogenation side reaction, which can be a significant issue with iodopyrazoles.
The following table summarizes the general reactivity trends observed for halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions.
| Halogenated Pyrazole Substrate | Relative Reactivity in Suzuki-Miyaura Coupling | Propensity for Dehalogenation |
|---|---|---|
| Iodopyrazole | High | High |
| Bromopyrazole | Moderate to High | Low to Moderate |
| Chloropyrazole | Low to Moderate | Low |
These trends highlight the importance of selecting the appropriate halogenated precursor to optimize the yield and purity of the desired cross-coupled product, which will subsequently be used to construct the pyrazolo[1,5-a]pyrazine ring.
Advanced Precursor Synthesis and Functionalization for Pyrazolo[1,5-a]pyrazine Scaffolds
The development of novel and efficient synthetic routes to key precursors and the strategic functionalization of these intermediates are crucial for accessing a wide range of pyrazolo[1,5-a]pyrazine derivatives with diverse substitution patterns.
Functionalization at Pyrazole-5-aldehydes
While the direct use of pyrazole-5-aldehydes for the construction of the pyrazolo[1,5-a]pyrazine ring is not extensively detailed, the general reactivity of aldehydes in condensation reactions provides a clear pathway for their potential application. The synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, has been achieved through the multi-component reaction of 5-aminopyrazoles, various aldehydes, and a third component like a β-ketonitrile.
This suggests a plausible synthetic route to pyrazolo[1,5-a]pyrazines could involve the intramolecular cyclization of a pyrazole precursor bearing an aminoethyl group at the N1 position and an aldehyde at the C5 position. The aldehyde would serve as the electrophilic partner for the cyclization with the pendant amine.
Cyclization Reactions of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide Derivatives
The cyclization of appropriately substituted 5-aminopyrazole derivatives is a cornerstone in the synthesis of fused pyrazole systems. While specific examples for N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide are not explicitly detailed, the reactivity of the closely related 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile offers valuable insights. This precursor smoothly reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This intermediate is then susceptible to cyclization reactions with various nucleophiles.
For instance, treatment of such N-acylated aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. The nature of the cyclizing agent and the reaction conditions will dictate the final heterocyclic system formed. The cyano group at the 4-position and the substituent at the 3-position can also participate in or influence these cyclization reactions, leading to a diverse array of fused heterocyclic products.
Chemical Reactivity and Derivatization Strategies of 4 Bromopyrazolo 1,5 a Pyrazine
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom at the C4-position of the pyrazolo[1,5-a]pyrazine (B3255129) ring is susceptible to nucleophilic attack, enabling the displacement of the bromide ion and the formation of new carbon-heteroatom bonds. This reactivity is a cornerstone for the synthesis of various functionalized derivatives.
The electrophilic nature of 4-bromopyrazolo[1,5-a]pyrazines facilitates their reaction with sulfur-based nucleophiles like thiophenols. researchgate.net The interaction between 4-bromopyrazolo[1,5-a]pyrazines and various substituted thiophenols in the presence of a base leads to the formation of 4-arylthiopyrazolo[1,5-a]pyrazines.
Detailed studies have shown that these reactions proceed efficiently in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base at an elevated temperature of 90 °C. researchgate.net This method provides good yields, typically ranging from 65% to 83%. researchgate.net The structure of the resulting 4-arylthio derivatives is confirmed through spectroscopic methods, such as ¹H NMR, which shows characteristic signals for the protons of the thioaryl substituents. researchgate.net
Table 1: Synthesis of 4-Arylthiopyrazolo[1,5-a]pyrazines via Nucleophilic Substitution
| Reactant | Nucleophile | Conditions | Product | Yield (%) |
|---|
The direct synthesis of alkylthio-functionalized pyrazolo[1,5-a]pyrazines from 4-bromopyrazolo[1,5-a]pyrazine via reaction with alkyl halides is not the commonly reported pathway. Instead, the more prevalent and efficient strategy involves a two-step process. First, the 4-bromo derivative is converted into the corresponding pyrazolo[1,5-a]pyrazine-4(5H)thione. This thione then serves as a nucleophilic substrate for subsequent alkylation reactions, as detailed in the following section.
The synthesis of various alkylthio-functionalized pyrazolo[1,5-a]pyrazines is readily achieved through the S-alkylation of pyrazolo[1,5-a]pyrazine-4(5H)thiones. researchgate.net These thiones are nucleophilic substrates that react with a variety of functional halogenoalkanes. researchgate.net
The alkylation is typically carried out in a dimethylformamide (DMF) solvent system with potassium carbonate (K₂CO₃) as the base at room temperature. researchgate.net This mild and efficient method allows for the introduction of various alkyl groups onto the sulfur atom. A range of alkylating agents, including α-bromoketones, bromoacetic acid, ethyl bromoacetate, and bromoacetonitrile, have been successfully employed to yield the corresponding 4-S-functionalized derivatives. researchgate.net The resulting 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines are obtained in good yields, generally between 60% and 78%. researchgate.net The structures of these compounds are confirmed by ¹H NMR spectroscopy, which clearly shows the signals of the exocyclic methylene (B1212753) protons. researchgate.net
Table 2: Alkylation of Pyrazolo[1,5-a]pyrazine-4(5H)thiones
| Thione Substrate | Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine-4(5H)thione | α-Bromoketones | K₂CO₃, DMF, Room Temp. | 4-(2-Oxoalkyl)thiopyrazolo[1,5-a]pyrazine | 60-78 researchgate.net |
| Pyrazolo[1,5-a]pyrazine-4(5H)thione | Bromoacetic acid | K₂CO₃, DMF, Room Temp. | 2-((Pyrazolo[1,5-a]pyrazin-4-yl)thio)acetic acid | 60-78 researchgate.net |
| Pyrazolo[1,5-a]pyrazine-4(5H)thione | Ethyl bromoacetate | K₂CO₃, DMF, Room Temp. | Ethyl 2-((pyrazolo[1,5-a]pyrazin-4-yl)thio)acetate | 60-78 researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, significantly expanding the structural diversity of the pyrazolo[1,5-a]pyrazine core. The Suzuki-Miyaura reaction, in particular, has been effectively utilized for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. enamine.net This reaction involves the coupling of 4-bromopyrazolo[1,5-a]pyrazines with a variety of aryl or heteroaryl boronic acids. enamine.net The process is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.
The reaction is typically performed in a mixture of acetonitrile (B52724) and water as the solvent system, with cesium carbonate (Cs₂CO₃) serving as the base. enamine.net These conditions promote the efficient formation of the desired C-C bond between the pyrazolo[1,5-a]pyrazine scaffold and the aryl or hetaryl group.
The choice of the palladium catalyst is crucial for the success of the Suzuki-Miyaura cross-coupling reaction. For the arylation of 4-bromopyrazolo[1,5-a]pyrazines, the catalyst system [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane, commonly abbreviated as Pd(dppf)Cl₂·CH₂Cl₂, has been shown to be particularly effective. enamine.net
The use of catalytic amounts of Pd(dppf)Cl₂·CH₂Cl₂ in the presence of an excess of Cs₂CO₃ in a 9:1 mixture of MeCN–H₂O provides the desired 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines in good yields. enamine.net The effectiveness of Pd(dppf)Cl₂ as a catalyst in Suzuki-Miyaura couplings is well-documented for a variety of heterocyclic systems, highlighting its utility in promoting the formation of C-C bonds with complex aromatic substrates. nih.govscispace.comsemanticscholar.org
Table 3: Suzuki-Miyaura Cross-Coupling of this compound
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |
|---|
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidines to introduce alkynyl moieties, suggesting its applicability to this compound. doi.orgnih.gov The introduction of alkynyl groups provides a versatile handle for further transformations and for the synthesis of complex molecules. wikipedia.org
The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org The Sonogashira coupling of 4-bromo-6H-1,2-oxazines, a related heterocyclic system, with various terminal alkynes proceeds efficiently in the presence of a PdCl2(PPh3)2/CuI catalyst system in toluene (B28343) with triethylamine (B128534) as the base. semanticscholar.orgbeilstein-journals.org These conditions provide a good starting point for the optimization of Sonogashira reactions with this compound. A variety of functional groups on the alkyne are generally well-tolerated, allowing for the synthesis of a diverse library of alkynyl-substituted pyrazolo[1,5-a]pyrazines. chem960.com
Table 2: Representative Sonogashira Coupling Reactions of Bromo-Heterocycles nih.govsemanticscholar.org
| Bromo-Heterocycle | Alkyne | Catalyst System | Solvent/Base | Yield (%) |
|---|---|---|---|---|
| Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | Various terminal alkynes | Pd(PPh3)4/CuI | DMF/Et3N | Good to excellent |
| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl2(PPh3)2/CuI | Toluene/Et3N | 85 |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl2(PPh3)2/CuI | Toluene/Et3N | 78 |
C-C Bond Formation and C-H Activation Processes
Beyond traditional cross-coupling reactions at the C4 position, the pyrazolo[1,5-a]pyrazine scaffold is amenable to direct C-H activation and functionalization, offering alternative pathways for C-C bond formation. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. rsc.org
Direct C-H arylation has been demonstrated for pyrazolo[1,5-a]azines, with a notable regioselectivity for the C7 position. researchgate.net This transformation is typically catalyzed by a palladium salt, such as Pd(OAc)2, with a phosphine (B1218219) ligand. The reaction conditions can be tuned to favor functionalization at specific sites. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, catalyst-switchable regiocontrol has been achieved, allowing for selective arylation at either the C3 or C7 positions. mdpi.com This suggests that similar regioselective C-H functionalization could be achievable for the pyrazolo[1,5-a]pyrazine core.
The Suzuki-Miyaura cross-coupling of 4-bromopyrazolo[1,5-a]pyrazines with various aryl- and heteroarylboronic acids is a robust method for C-C bond formation at the C4 position. enamine.net This reaction, when optimized to minimize dehalogenation, provides a straightforward route to 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines.
Other Functionalization Pathways
In addition to palladium-catalyzed reactions, other synthetic methodologies have been developed to introduce functional diversity into the pyrazolo[1,5-a]pyrazine system. These include thionation reactions and regioselective functionalization at positions other than the C4-bromo-substituted carbon.
Thionation Reactions to Pyrazolo[1,5-a]pyrazine-4(5H)thiones
The conversion of a carbonyl group to a thiocarbonyl group is a valuable transformation in heterocyclic chemistry. Pyrazolo[1,5-a]pyrazine-4(5H)-ones can be effectively converted to their corresponding pyrazolo[1,5-a]pyrazine-4(5H)-thiones through thionation. ucj.org.uaresearchgate.net A common reagent for this transformation is phosphorus pentasulfide (P4S10). The reaction is typically carried out in a high-boiling solvent such as pyridine (B92270) at elevated temperatures. ucj.org.uaresearchgate.net
The resulting thiones are versatile intermediates. The sulfur atom can act as a nucleophile, allowing for subsequent S-alkylation with various electrophiles, such as α-bromoketones, bromoacetic acid, ethyl bromoacetate, and bromoacetonitrile. ucj.org.uaresearchgate.net This two-step sequence, starting from the pyrazolo[1,5-a]pyrazin-4(5H)-one, provides access to a range of 4-S-functionalized pyrazolo[1,5-a]pyrazine derivatives.
Regioselective Functionalization at Position 7
The C7 position of the pyrazolo[1,5-a]pyrazine ring system is susceptible to electrophilic attack and can be selectively functionalized. mdpi.com A straightforward formylation at this position has been achieved on pyrazolo[1,5-a]pyrazine derivatives. researchgate.net This reaction proceeds via a C-H insertion mechanism using a carbene precursor, leading to the formation of an aminal which can be subsequently hydrolyzed to the corresponding aldehyde. researchgate.net The acidity of the C7-H bond facilitates this regioselective functionalization. researchgate.net
Furthermore, as mentioned in section 3.2.3, direct C-H arylation can also be directed to the C7 position under palladium catalysis, providing a route to 7-aryl-pyrazolo[1,5-a]pyrazines. researchgate.net The ability to selectively introduce functional groups at the C7 position, in addition to the transformations at the C4 position, significantly expands the accessible chemical space for this heterocyclic scaffold.
Introduction of Diverse Functional Groups for Enhanced Structural Diversity
The synthetic strategies discussed above collectively enable the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrazine core, starting from this compound or its precursors.
Aryl and Hetaryl Groups: Introduced at C4 via Suzuki-Miyaura coupling enamine.net and at C7 via direct C-H arylation. researchgate.net
Alkynyl Groups: Installed at C4 through Sonogashira coupling. doi.orgnih.gov
Thioether Groups: Formed by the thionation of the corresponding pyrazinone followed by S-alkylation. ucj.org.uaresearchgate.net
Aldehyde Groups: Introduced at C7 via regioselective formylation. researchgate.net
This toolbox of reactions allows for the systematic modification of the pyrazolo[1,5-a]pyrazine scaffold at multiple positions, facilitating the generation of libraries of compounds for various applications, including drug discovery and materials science. researchgate.netnih.govnih.gov
Table 3: Summary of Functionalization Strategies for the Pyrazolo[1,5-a]pyrazine Scaffold
| Position | Reaction Type | Functional Group Introduced | Key Reagents/Catalysts |
|---|---|---|---|
| C4 | Suzuki-Miyaura Coupling | Aryl, Hetaryl | Pd catalyst, Boronic acid |
| C4 | Sonogashira Coupling | Alkynyl | Pd/Cu catalyst, Terminal alkyne |
| C4 | Thionation & S-Alkylation | Alkylthio | 1. P4S10; 2. Alkyl halide |
| C7 | Direct C-H Arylation | Aryl | Pd catalyst, Aryl halide |
| C7 | Formylation | Aldehyde | Carbene precursor |
Medicinal Chemistry and Biological Activity Studies of 4 Bromopyrazolo 1,5 a Pyrazine Derivatives
Role as a Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrazine (B3255129) core is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a basis for the development of a wide range of therapeutic agents. nih.govnih.govresearchgate.netsemanticscholar.org The synthetic versatility of this scaffold allows for systematic structural modifications across its periphery, enabling the creation of diverse compound libraries. nih.gov
The 4-bromo substituent on the pyrazolo[1,5-a]pyrazine core is crucial for the design and synthesis of combinatorial libraries. The bromine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of chemical moieties at this position. This synthetic tractability facilitates the rapid generation of numerous analogs, which is the foundation of Structure-Activity Relationship (SAR) studies. nih.govnih.gov
SAR studies on pyrazolo[1,5-a]pyrazine and related scaffolds, like pyrazolo[1,5-a]pyrimidine (B1248293), systematically explore how changes in the structure of the molecule affect its biological activity. nih.govmdpi.comnih.gov For instance, by keeping the core scaffold constant and varying the substituent at the 4-position (and other positions), researchers can identify which chemical groups enhance potency, improve selectivity, or confer other desirable properties. mdpi.com These studies have shown that modifications at various positions on the fused ring system can significantly influence the compound's interaction with biological targets through mechanisms like hydrogen bonding and hydrophobic interactions. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidine derivatives developed as Tropomyosin Receptor Kinase (Trk) inhibitors, the addition of a morpholine (B109124) group improved selectivity, while fluorine incorporation enhanced interactions with key amino acid residues in the target protein. mdpi.comnih.gov
A representative SAR study might involve synthesizing a library of compounds where the bromo group at the C4 position is replaced by various aryl, alkyl, or amino groups and then screening them against a specific biological target, such as a protein kinase. The resulting activity data, often expressed as IC50 values, reveal critical insights into the pharmacophore—the essential arrangement of functional groups required for biological activity.
| Compound | Core Scaffold | Substituent at C4 | Substituent at C6 | Kinase Target | IC50 (nM) |
|---|---|---|---|---|---|
| I | Pyrazolo[1,5-a]pyrazine | -Br | -H | Kinase X | >1000 |
| II | Pyrazolo[1,5-a]pyrazine | -Phenyl | -H | Kinase X | 520 |
| III | Pyrazolo[1,5-a]pyrazine | -Aniline | -H | Kinase X | 85 |
| IV | Pyrazolo[1,5-a]pyrazine | -Aniline | -Cyclopropyl | Kinase X | 15 |
Beyond modulating the direct interaction with a biological target (pharmacodynamics), SAR studies are essential for optimizing the pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME). The ability to introduce a wide variety of substituents onto the pyrazolo[1,5-a]pyrazine scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. nih.gov
For example, introducing polar groups can increase aqueous solubility, which may improve oral bioavailability. Conversely, adding metabolically stable groups can prolong the compound's half-life in the body. The structural versatility of the pyrazolo[1,5-a]pyrazine core provides medicinal chemists with the tools to balance the often-competing requirements of high potency, good selectivity, and favorable pharmacokinetic properties to develop a successful drug candidate. nih.govmdpi.com Continued exploration and structural modification are key to refining the potency, selectivity, and pharmacokinetic characteristics of these compounds. mdpi.com
Kinase Inhibitory Activity
A significant area of research for pyrazolo[1,5-a]pyrazine derivatives is their activity as kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. nih.govrsc.org This makes them important targets for therapeutic intervention. nih.gov
Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have been identified as potent protein kinase inhibitors (PKIs). nih.gov The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated in this role, with several approved drugs and clinical candidates targeting various kinases. nih.govmdpi.com The rigid, heterocyclic nature of the pyrazolo[1,5-a]pyrazine core allows it to mimic the adenine (B156593) moiety of ATP, enabling it to fit into the ATP-binding pocket of many kinases. nih.gov
The pyrazolo[1,5-a]pyrazine scaffold and its close analogs have shown inhibitory activity against a wide range of specific and therapeutically relevant kinases.
JAK and RET Kinases : Patents and research have specifically described pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of Janus kinases (JAKs) and RET kinase. nih.gov One compound demonstrated strong inhibition against JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively, while showing weaker activity against JAK3. nih.gov Another series was developed to target RET kinase, including mutations that confer resistance to other therapies. nih.gov
Other Kinases (CK2, EGFR, Pim-1, CDKs, etc.) : While specific data for the pyrazolo[1,5-a]pyrazine core against all the listed kinases is emerging, extensive research on the analogous pyrazolo[1,5-a]pyrimidine scaffold has demonstrated its potential. Derivatives of this related core have been developed as potent inhibitors of Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Pim kinases, and Cyclin-Dependent Kinases (CDK1, CDK2), among others. nih.govrsc.orgnih.govnovartis.com This body of work establishes a strong precedent for the broader class of fused pyrazolo-azine heterocycles as versatile kinase-targeting agents. For instance, optimization of a pyrazolo[1,5-a]pyrimidine series led to a highly potent and exclusively selective inhibitor of CK2. nih.gov
| Scaffold | Kinase Target | Reported Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine | JAK1 | Potent inhibition (IC50 = 3 nM) | nih.gov |
| Pyrazolo[1,5-a]pyrazine | JAK2 | Potent inhibition (IC50 = 8.5 nM) | nih.gov |
| Pyrazolo[1,5-a]pyrazine | RET (wild type & mutant) | Potent inhibition (single-digit nM) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | CK2 | Highly potent and selective inhibition (KD = 12 nM) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | EGFR | Identified as promising inhibitors | nih.govrsc.org |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Potent pan-Pim inhibitors developed | novartis.com |
| Pyrazolo[1,5-a]pyrimidine | CDK1 / CDK2 | Identified as promising inhibitors | nih.govrsc.org |
The predominant mechanism by which pyrazolo[1,5-a]pyrazine derivatives inhibit kinases is through ATP-competitive inhibition. nih.gov In this mode, the small molecule inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the endogenous substrate, ATP. nih.gov The structural similarity of the heterocyclic core to the adenine ring of ATP facilitates this interaction, often involving the formation of key hydrogen bonds with the "hinge region" of the kinase domain. nih.gov
While less common, allosteric inhibition is another possible mechanism. Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby preventing ATP from binding or inhibiting the enzyme's catalytic activity. Research into pyrazolo[1,5-a]pyrimidine derivatives has explored both ATP-competitive and allosteric modes of inhibition. nih.gov
Development of Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine nucleus, a related scaffold to pyrazolo[1,5-a]pyrazine, is a cornerstone in the development of Tropomyosin Receptor Kinase (Trk) inhibitors. nih.govnih.govresearchgate.net Trk inhibitors are a promising class of targeted cancer therapy, particularly for tumors harboring NTRK gene fusions. mdpi.com These fusions lead to the production of constitutively active Trk fusion proteins that drive tumor growth. mdpi.com
Two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core, highlighting its importance in this therapeutic area. nih.govnih.govresearchgate.net The development of second-generation inhibitors like Repotrectinib and Selitrectinib also utilizes this key structural motif to overcome resistance mechanisms observed with earlier drugs. nih.govnih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the kinase hinge region, a key interaction for potent inhibition. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can significantly influence potency and selectivity. nih.govmdpi.com The success of this scaffold in Trk inhibition suggests that derivatives of the closely related pyrazolo[1,5-a]pyrazine system, such as 4-Bromopyrazolo[1,5-a]pyrazine, could also serve as valuable starting points for the design of novel Trk inhibitors.
Anticancer Activity Research
Derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine frameworks have demonstrated significant potential as anticancer agents. nih.govmdpi.comresearchgate.net These compounds exhibit a broad range of pharmacological activities, including the inhibition of various protein kinases involved in cancer cell proliferation and survival. mdpi.comnih.gov Research has focused on synthesizing and evaluating novel derivatives for their cytotoxic effects against various cancer cell lines and elucidating their mechanisms of action. mdpi.comekb.eg
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, H322, MCF-7, HCT-116)
A significant body of research has demonstrated the cytotoxic effects of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines.
Specifically, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their ability to inhibit the growth of A549 and H322 non-small cell lung cancer cells. nih.govsemanticscholar.org One study found that certain derivatives with a 4-chlorophenyl group at the pyrazole (B372694) moiety showed enhanced inhibitory effects. nih.gov Another study on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives reported that at a concentration of 160 µM, two compounds led to a 50% increase in the cell death rate in the A549 cell line. nih.gov
Furthermore, various pyrazole derivatives have shown efficacy against other cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been screened against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds exhibiting potent cytotoxicity. ekb.egekb.eg One derivative, in particular, showed an IC50 value of 8.64 µM against HCT-116 cells, which was comparable to the standard chemotherapeutic drug doxorubicin. ekb.eg The table below summarizes the cytotoxic activity of selected pyrazole-based compounds against various cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative | A549 (Lung) | Cell Death Rate | ~50% at 160 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative 5b | HCT-116 (Colon) | IC50 | 8.64 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative 5a | HCT-116 (Colon) | IC50 | 13.26 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative 5c | HCT-116 (Colon) | IC50 | 16.74 µM | ekb.eg |
| Pyrazole derivative 2 | A549 (Lung) | EC50 | 220.20 µM | mdpi.com |
| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 | 15.80 µM | |
| Benzimidazole derivative (se-182) | MCF-7 (Breast) | IC50 | >200 µM |
Investigation of Cellular Mechanisms: Cell Cycle Arrest, Apoptosis Induction, Autophagy Modulation
The anticancer effects of pyrazole-based compounds are often attributed to their ability to interfere with fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis).
Several studies have shown that pyrazole derivatives can induce cell cycle arrest at different phases. For example, certain novel pyrazole-platinum(II) complexes have been reported to arrest the cell cycle at the G1 phase in breast cancer cells. researchgate.net Other pyrazole-containing compounds have been found to cause arrest at the S and G2/M phases. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
In addition to cell cycle arrest, the induction of apoptosis is a key mechanism by which these compounds exert their cytotoxic effects. researchgate.netnih.gov Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer. Treatment with pyrazole derivatives has been shown to trigger apoptotic pathways, leading to the elimination of cancer cells. nih.gov For instance, some derivatives have been observed to cause an increase in both early and late apoptosis in ovarian and lung cancer cells. mdpi.com
Furthermore, there is evidence to suggest that some pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives may exert their anticancer effects through the modulation of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation of cellular components, and its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting. The ability of these compounds to influence autophagy suggests another potential mechanism for their therapeutic action. nih.gov
Therapeutic Potential in Specific Cancer Types (e.g., Non-Small Cell Lung Cancer, Melanoma)
The broad-spectrum cytotoxic activity of pyrazolo[1,5-a]pyrazine derivatives has led to investigations into their therapeutic potential for specific types of cancer.
Non-small cell lung cancer (NSCLC) is a significant area of focus. Multiple studies have reported the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibitory effects on the growth of NSCLC cell lines such as A549 and H322. nih.govsemanticscholar.org The consistent findings of activity against these cell lines underscore the potential of this chemical scaffold for the development of new NSCLC treatments. nih.govmdpi.com
The relevance of the related pyrazolo[1,5-a]pyrimidine scaffold in targeting NTRK fusions also points to a potential application in melanoma. mdpi.com NTRK fusions are found in a variety of solid tumors, including melanoma, and are drivers of cancer growth. mdpi.com Given that pyrazolo[1,5-a]pyrimidine-based molecules are effective Trk inhibitors, it is plausible that pyrazolo[1,5-a]pyrazine derivatives could be developed to target NTRK-fusion positive melanomas. mdpi.comnih.gov
Antimicrobial Activity Evaluations
In addition to their anticancer properties, pyrazolo[1,5-a]pyrazine derivatives have been explored for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial drugs, and heterocyclic compounds like pyrazoles have shown promise in this area. nih.gov
Antibacterial Efficacy (e.g., Staphylococcus aureus, Micrococcus luteus)
Research has demonstrated that derivatives of 4-aminopyrazolo[1,5-a]pyrazine exhibit moderate antimicrobial activity. nuph.edu.ua A study involving the screening of newly synthesized aminopyrazolo[1,5-a]pyrazines identified compounds with activity against several bacterial strains, including Gram-positive bacteria. nuph.edu.ua
Specifically, these compounds were found to be effective against Staphylococcus aureus and Micrococcus luteus. nuph.edu.ua The minimum inhibitory concentrations (MICs) for these compounds were in the range of 31.25-250 μg/ml. nuph.edu.ua The table below details the antibacterial activity of a representative pyrazole derivative.
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Aminopyrazolo[1,5-a]pyrazines | Staphylococcus aureus 209 | MIC | 31.25-250 µg/ml | nuph.edu.ua |
| 4-Aminopyrazolo[1,5-a]pyrazines | Micrococcus luteus ATCC 4698 | MIC | 31.25-250 µg/ml | nuph.edu.ua |
These findings suggest that the pyrazolo[1,5-a]pyrazine scaffold can be a valuable template for the development of new antibacterial agents to combat infections caused by these pathogens.
Antifungal Efficacy (e.g., Aspergillus niger)
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of the pyrazolo[1,5-a]pyrazine scaffold have shown promise in this area. Specifically, studies have been conducted on 4-S-substituted pyrazolo[1,5-a]pyrazines to evaluate their antifungal potential. Research has identified promising derivatives with notable activity against the test culture of the fungus Aspergillus niger. researchgate.net Among the 4-S-substituted pyrazolo[1,5-a]pyrazines, certain compounds demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against Aspergillus niger. researchgate.net This indicates a significant level of antifungal efficacy, highlighting the potential of this class of compounds for further development as antifungal therapeutics.
| Compound Class | Target Organism | Reported MIC |
| 4-S-substituted pyrazolo[1,5-a]pyrazines | Aspergillus niger | 7.8 µg/mL researchgate.net |
Anti-inflammatory Properties
Chronic inflammation is a key factor in a multitude of diseases, making the search for new anti-inflammatory compounds a priority in drug discovery. While direct studies on this compound are limited, research on the broader class of pyrazolo[1,5-a]pyrimidines and related pyrazolo-fused heterocycles has revealed significant anti-inflammatory potential. For instance, a series of pyrazolo[1,5-a]quinazoline derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov This screening identified several compounds with anti-inflammatory activity, with IC50 values below 50 µM. nih.gov
In vivo studies on related compounds have also shown promising results. For example, in a carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation, certain pyrazolo[5,1-b]quinazoline derivatives at a dose of 10 mg/kg were able to reduce edema by 39%. nih.gov This model is widely used to evaluate the anti-inflammatory activity of new chemical entities. inotiv.com The mechanism of action for many of these pyrazole-containing compounds is linked to the inhibition of key inflammatory mediators. Some pyrazole derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of prostaglandins (B1171923) and other pro-inflammatory molecules. nih.gov
Antiviral Activity Investigations
The pyrazolo[1,5-a]pyrazine scaffold and its analogues have been a subject of interest in the development of novel antiviral agents. The structural similarity of pyrazolo[1,5-a]pyrimidines to purine (B94841) nucleosides makes them attractive candidates for targeting viral enzymes. nih.gov Research in this area has explored the broad-spectrum antiviral potential of these compounds.
A notable example is the investigation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) derivatives as Hepatitis B Virus (HBV) Core protein allosteric modulators (CpAMs). researchgate.net These compounds have been shown to effectively inhibit a wide range of nucleos(t)ide-resistant HBV variants. researchgate.net In a preclinical in vivo setting, a lead THPP compound demonstrated the ability to inhibit HBV DNA viral load in an AAV mouse model following oral administration. researchgate.net
Furthermore, the antiviral activity of pyrazino-pyrazine derivatives has been documented against a variety of viruses. One study reported that 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine exhibited in vitro antiviral activity against measles virus, Newcastle disease virus (NDV), some influenza viruses, herpes simplex, and vaccinia viruses. mdpi.com While this compound is not a direct derivative of pyrazolo[1,5-a]pyrazine, the presence of the bromo-pyrazino-pyrazine core highlights the potential of this chemical space in antiviral research.
Computational Approaches in Biological Activity Elucidation
Computational methods, particularly molecular docking, have become indispensable tools in medicinal chemistry for understanding the molecular basis of a compound's biological activity. These techniques provide insights into the binding modes of small molecules within the active sites of their biological targets, which can guide the design of more potent and selective inhibitors.
Molecular docking studies have been instrumental in elucidating the anti-inflammatory and potential antiviral mechanisms of pyrazolo[1,5-a]pyrazine-related compounds. For instance, in the context of anti-inflammatory activity, molecular modeling was used to support the hypothesis that pyrazolo[1,5-a]quinazoline derivatives could effectively bind to mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.gov The docking poses with the lowest interface energies revealed that these compounds could anchor to the enzymes through a number of hydrogen bonds. nih.gov
In one study, the binding modes of two potent anti-inflammatory pyrazolo[1,5-a]quinazoline compounds were analyzed in the active sites of JNK3, p38α, and ERK2. The docking scores and predicted binding energies indicated a high affinity for these kinases. For example, the binding energy for one of the compounds with JNK3 was calculated to be -8.1 kcal/mol. nih.gov These computational predictions were further supported by in vitro binding assays which showed micromolar binding affinities for JNK1, JNK2, and JNK3. nih.gov
| Compound Class | Target Protein | Docking Score / Binding Energy | Key Interactions |
| Pyrazolo[1,5-a]quinazoline Derivatives | JNK3 | -8.1 kcal/mol | Hydrogen bonds with key residues in the active site. nih.gov |
| Pyrazolo[1,5-a]quinazoline Derivatives | p38α | Not specified | Anchored by a number of H-bonds. nih.gov |
| Pyrazolo[1,5-a]quinazoline Derivatives | ERK2 | Not specified | Interactions with the enzyme's binding site. nih.gov |
Spectroscopic and Structural Characterization Methodologies in Research
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes of a molecule. For the pyrazolo[1,5-a]pyrazine (B3255129) core, characteristic vibrations are expected for the C-H, C=N, and C=C bonds within the aromatic heterocyclic system. The introduction of a bromine atom at the 4-position influences the vibrational frequencies of the pyrazine (B50134) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 4-Bromopyrazolo[1,5-a]pyrazine would provide valuable information about the electronic environment of the protons on the heterocyclic rings. The chemical shifts, splitting patterns, and coupling constants of the proton signals are indicative of their positions and relationships with neighboring atoms. Although specific experimental ¹H NMR data for this compound is not detailed in the available search results, the analysis of related pyrazolo[1,5-a]pyrazine derivatives allows for a general prediction of the spectral features. For instance, in related compounds, protons on the pyrazine and pyrazole (B372694) rings exhibit distinct chemical shifts, often appearing as doublets or singlets depending on their adjacent substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbon atom directly bonded to the bromine (C4) is expected to be significantly influenced, showing a characteristic chemical shift. The other carbon atoms of the pyrazole and pyrazine rings would also have distinct resonances that are crucial for the complete structural assignment. A study on the synthesis of related compounds confirms that the structures of all synthesized compounds, including 4-bromopyrazolo[1,5-a]pyrazines, were confirmed by ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) with approximately a 1:1 intensity ratio.
Predicted mass spectrometry data for this compound suggests the following adducts and their corresponding mass-to-charge ratios (m/z):
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
| [M+NH₄]⁺ | 214.99268 |
| [M+K]⁺ | 235.92202 |
| [M]⁺ | 196.95831 |
| [M]⁻ | 196.95941 |
These predicted values are instrumental for identifying the compound in mass spectrometric analyses. Research on related compounds has utilized mass spectrometry to confirm the composition of synthesized molecules.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, ensuring its purity and confirming that the correct product has been obtained from a chemical reaction. The technique quantitatively measures the amount of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.
In the synthesis of pyrazolo[1,5-a]pyrazine derivatives, including this compound, elemental analysis serves as a cornerstone for structural elucidation and confirmation. Research articles describing the synthesis of related heterocyclic compounds consistently report that the composition of the synthesized products is in agreement with the results of elemental analysis. d-nb.inforesearchgate.net This underscores the reliability and importance of this method in characterizing novel compounds.
The process typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.
For this compound, with the molecular formula C₆H₄BrN₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. These theoretical values provide a benchmark against which the experimentally determined values are compared. A close correlation between the found and calculated values, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.gov
Detailed Research Findings
While specific experimental data for the elemental analysis of this compound is not detailed in the reviewed literature, the standard practice for related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c]triazine derivatives involves confirming the structure through elemental analysis. d-nb.infonih.gov The structures of newly synthesized compounds in these families are routinely elucidated based on a combination of spectral data and elemental analysis. nih.gov
The following table outlines the theoretical elemental composition of this compound. In a research setting, these calculated percentages would be compared against the experimental results obtained from an elemental analyzer.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 36.39 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.04 |
| Bromine | Br | 79.90 | 1 | 79.90 | 40.35 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.22 |
| Total | 198.03 | 100.00 |
The verification of the elemental composition is a critical step in the characterization of any new chemical entity. It provides foundational evidence that the molecular formula of the synthesized compound is correct, thereby validating the synthetic pathway and enabling further investigation into the compound's chemical and physical properties.
Advanced Research Directions and Future Perspectives for 4 Bromopyrazolo 1,5 a Pyrazine
Optimization of Synthetic Pathways for Scalability and Efficiency
The development of efficient and scalable synthetic routes is paramount for the widespread application of 4-Bromopyrazolo[1,5-a]pyrazine and its derivatives. Traditional methods are often being supplanted by modern techniques that offer higher yields, reduced reaction times, and more environmentally friendly conditions. nih.gov Key areas of optimization include the adoption of microwave-assisted synthesis, which can significantly accelerate reaction rates and improve yields. nih.gov
Furthermore, transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have become essential tools for functionalizing the pyrazolo[1,5-a]pyrazine (B3255129) core. nih.govrsc.org These methods allow for the precise introduction of various substituents, which is critical for developing compound libraries for drug discovery. Green chemistry approaches, including the use of water as a solvent, are also being explored to enhance the sustainability of the synthesis process. nih.gov For instance, an efficient protocol for synthesizing halogenated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives utilized water as a solvent, achieving nearly quantitative yields and demonstrating high efficiency suitable for large-scale production. nih.gov
| Synthetic Strategy | Key Advantages | Relevance to this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. nih.gov | Accelerates the formation of the core heterocyclic structure and subsequent functionalization steps. |
| Transition-Metal Catalysis (e.g., Palladium) | Enables diverse C-C and C-N bond formations (e.g., Suzuki, Sonogashira couplings). nih.govrsc.org | Crucial for using the bromo-substituent as a handle for introducing structural diversity. |
| One-Pot/Multi-Component Reactions | Increases efficiency by reducing the number of purification steps, saving time and resources. nih.govrsc.org | Streamlines the synthesis of complex derivatives from simpler starting materials. |
| Green Chemistry Approaches (e.g., aqueous solvents) | Reduces environmental impact, improves safety, and can be more cost-effective. nih.gov | Offers a sustainable pathway for large-scale production. nih.gov |
Strategies for Enhancing Drug Selectivity and Bioavailability
A primary goal in medicinal chemistry is to design drug candidates with high selectivity for their intended biological target and favorable pharmacokinetic properties, including good bioavailability. For pyrazolo[1,5-a]pyrazine derivatives, this is often achieved through extensive structure-activity relationship (SAR) studies. rsc.org By systematically modifying the substituents on the core scaffold, researchers can fine-tune the compound's interaction with the target protein, such as the ATP-binding pocket of a kinase. nih.gov
Improving oral bioavailability is another critical challenge, as many potent inhibitors suffer from poor water solubility and rapid metabolism. nih.gov Strategies to overcome this include the introduction of polar functional groups to enhance solubility or the modification of metabolic soft spots to reduce clearance. For example, in a study on pyrazolo-pyridone inhibitors, replacing a water-mediated binding mode with enhanced hydrophobic packing led to tighter binding. nih.gov Subsequent optimization focused on improving in vivo pharmacokinetic profiles, resulting in a compound with greatly improved oral bioavailability and plasma exposure. nih.gov Such strategies are directly applicable to the development of drugs derived from this compound.
Addressing Challenges in Drug Development: Drug Resistance, Off-Target Effects, and Toxicity
Despite the promise of pyrazolo[1,5-a]pyrazine-based compounds, particularly as kinase inhibitors in cancer therapy, several challenges persist in their development. nih.govrsc.org
Drug Resistance: Cancer cells can develop resistance to targeted therapies through mutations in the target kinase, which prevent the drug from binding effectively. The development of second-generation inhibitors that can overcome these mutations is a key area of research. nih.gov
Off-Target Effects: Many kinases share structural similarities in their ATP-binding sites, which can lead to inhibitors binding to unintended targets. These off-target effects can cause cellular toxicity and other adverse effects. nih.gov Enhancing selectivity through rational drug design is crucial to mitigate this risk.
Toxicity: Even with high selectivity, toxicity can still be a concern. nih.gov It is essential to conduct thorough preclinical toxicity studies to ensure the safety of any new drug candidate.
Future research will focus on developing next-generation compounds with improved selectivity profiles and the ability to overcome known resistance mechanisms. nih.govrsc.org
Exploration of this compound Derivatives in Optical Applications
Beyond medicinal chemistry, the fused N-heterocyclic structure of the pyrazolo[1,5-a]pyrazine core endows it with interesting photophysical properties. nih.govresearchgate.net This has led to growing interest in their application in material science. Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been investigated as chemosensors, for example, for detecting cyanide or water in organic solvents. researchgate.net
This compound is a valuable building block for creating novel materials with tailored optical properties. The bromine atom serves as a convenient attachment point for introducing various chromophores or other functional groups through cross-coupling reactions. This allows for the systematic tuning of the molecule's absorption and emission spectra, making these derivatives potential candidates for applications such as:
Organic Light-Emitting Diodes (OLEDs)
Fluorescent probes for biological imaging
Molecular sensors
Development of Novel Building Blocks for Medicinal Chemistry
Halogenated heterocycles are cornerstone intermediates in organic synthesis and drug discovery, and this compound is no exception. Its "privileged" scaffold is a versatile framework for generating large libraries of compounds for high-throughput screening. The bromine atom at the 4-position provides a reactive handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov This enables medicinal chemists to explore a vast chemical space by introducing diverse aryl, heteroaryl, or alkynyl groups, which is fundamental to SAR studies and the optimization of lead compounds. nih.govrsc.org The synthetic versatility of this building block facilitates the development of novel derivatives targeting a wide array of diseases. nih.gov
| Reaction Type | Utility in Medicinal Chemistry |
|---|---|
| Suzuki Coupling | Introduction of aryl and heteroaryl moieties to explore new binding interactions with protein targets. nih.gov |
| Sonogashira Coupling | Installation of alkynyl groups, which can serve as rigid linkers or probes for target engagement. nih.gov |
| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce various amine-containing substituents, often crucial for solubility and target binding. |
| Nucleophilic Aromatic Substitution | Replacement of the bromo-group with other nucleophiles (e.g., alkoxides, thiolates) to further diversify the scaffold. |
Potential Applications in Agrochemicals and Biotechnology (e.g., Plant Growth Regulators)
While the primary focus of research on pyrazolo[1,5-a]pyrazine derivatives has been in human therapeutics, the biological activities identified could have applications in other fields. The core scaffold is known to interact with fundamental cellular machinery, such as protein kinases, which are not exclusive to humans. nih.gov Protein kinases are also essential for the growth, development, and defense responses in plants and fungi.
This suggests that derivatives of this compound could be explored for agrochemical applications. By targeting specific kinases in weeds, pests, or pathogenic fungi, it may be possible to develop novel:
Herbicides: Inhibiting kinases essential for plant growth.
Fungicides: Disrupting signaling pathways in crop-damaging fungi.
Plant Growth Regulators: Modulating plant development by targeting specific signaling pathways.
This remains a largely unexplored area, representing a significant opportunity for future research to expand the utility of the pyrazolo[1,5-a]pyrazine scaffold beyond medicine.
Q & A
Basic: What synthetic strategies are optimal for introducing bromine at position 4 of pyrazolo[1,5-a]pyrazine?
Answer: Bromination of pyrazolo[1,5-a]pyrazine derivatives is typically achieved using N-bromosuccinimide (NBS) under solvent-free or acetonitrile reflux conditions. For instance, 4-chloropyrazolo[1,5-a]pyrazine (2a ) can undergo nucleophilic substitution with NaBr or direct bromination via NBS to yield 4-bromo derivatives. Electron-withdrawing groups (e.g., methoxycarbonyl or cyano at position 4) enhance reactivity by polarizing the C–H bond, facilitating bromine insertion. Reaction yields range from 50% to >90% depending on substituents and temperature (70–90°C, 10–30 minutes) .
Key Methodology:
- Use NBS in anhydrous MeCN under reflux.
- Monitor reaction progress via TLC or LC-MS.
- Purify via recrystallization (hexane or Et2O) .
Basic: How do electron-withdrawing substituents influence the reactivity of 4-bromopyrazolo[1,5-a]pyrazine in cross-coupling reactions?
Answer: Electron-withdrawing groups (EWGs) such as nitro or carbonyl at position 3 or 4 activate the pyrazine ring for electrophilic substitution or Suzuki-Miyaura coupling. For example, methyl 3-nitro-4-bromopyrazolo[1,5-a]pyrazine-4-carboxylate (2g ) shows enhanced reactivity in Buchwald-Hartwig aminations due to the nitro group’s meta-directing effects. EWGs lower the LUMO energy, facilitating oxidative addition of palladium catalysts. Yields improve by 20–30% compared to unsubstituted analogs .
Characterization Tools:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regioselectivity (e.g., δ 8.91 ppm for H-7 in brominated derivatives) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> m/z 359 for 2i ) .
Advanced: How can contradictory data on regioselectivity in pyrazolo[1,5-a]pyrazine functionalization be resolved?
Answer: Discrepancies in substitution patterns (e.g., position 3 vs. 7) arise from competing electronic and steric effects. For example, 4-bromo derivatives undergo C–H insertion at position 7 when reacted with silylformamidine, but steric hindrance from bulky substituents (e.g., difluoromethyl at position 3) redirects reactivity to position 4. To resolve contradictions:
Computational Modeling : Use DFT calculations to map charge distribution (e.g., Mulliken charges at C-7 = −0.32 vs. C-5 = −0.18).
Isotopic Labeling : Track <sup>13</sup>C-labeled intermediates via NMR.
Kinetic Studies : Compare activation energies for competing pathways .
Advanced: What methodologies are effective for annulation of this compound into fused heterocycles?
Answer: Hydrazine-mediated annulation is a robust approach. Reacting 4-bromo-7-hydrazinylpyrazolo[1,5-a]pyrazine with diethyl oxalate or phenyl isothiocyanate yields fused 1,2,4-triazolo or tetrazolo derivatives. Key steps:
Hydrazine Substitution : Replace bromine with hydrazine (hydrazine hydrate, 80°C, 6 h).
Cyclization : Treat with triethyl orthoformate (EtO3CH) to form triazole rings (85% yield).
Heterofunctionalization : Introduce thioamide groups via CS2 in DMF .
Analytical Validation:
- IR Spectroscopy : Confirm C=O (1680 cm<sup>−1</sup>) and NH (3346 cm<sup>−1</sup>) stretches .
- X-ray Crystallography : Resolve fused-ring geometry .
Basic: What are the best practices for characterizing this compound derivatives?
Answer: A multi-technique approach is critical:
NMR : Identify substituent positions (e.g., H-6 and H-7 doublets at δ 8.91 and 7.81 ppm in DMSO-d6).
Mass Spectrometry : Use HRMS to distinguish isotopic patterns (Br has a 1:1 <sup>79</sup>Br/<sup>81</sup>Br ratio).
Elemental Analysis : Verify purity (e.g., C 20.11%, N 11.73% for 2i ) .
Advanced: How to design assays for evaluating kinase inhibition by this compound derivatives?
Answer: Use fluorescence-based ADP-Glo™ or TR-FRET assays:
Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, CDPK4).
IC50 Determination : Test compounds at 0.1–100 µM concentrations against HEPG2 or MCF-7 cell lines.
Mechanistic Studies : Perform competitive binding assays with ATP analogs (Ki calculations).
SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibition potency .
Advanced: What strategies mitigate decomposition of this compound under basic conditions?
Answer: Bromine hydrolysis is common in aqueous NaOH. Mitigation steps:
Protective Groups : Temporarily install TMS or Boc groups at position 2.
Nonpolar Solvents : Use THF or toluene instead of MeOH/H2O.
Low-Temperature Workup : Quench reactions at −10°C to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
